N-(2-ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
CAS No.: 6122-69-6
VCID: VC10229763
Molecular Formula: C19H17F3N2O3S
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(2-ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide - 6122-69-6](/images/structure/VC10229763.png)
Description |
N-(2-ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound with a CAS number of 6122-69-6. This compound belongs to the benzothiazine class, which is known for its diverse pharmacological properties. The compound's structure includes a benzothiazine ring system, an ethoxyphenyl group, and a trifluoromethyl substituent, contributing to its unique chemical and physical properties. Synonyms and IdentifiersThis compound is also known by its full chemical name and has been identified with the CAS number 6122-69-6. Other synonyms include 2H-1,4-benzothiazine-2-acetamide, N-(2-ethoxyphenyl)-3,4-dihydro-3-oxo-6-(trifluoromethyl)-, and F1065-0541 . Research FindingsWhile specific research findings on N-(2-ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide are scarce, compounds within the benzothiazine class have been explored for their antimicrobial, antifungal, and anticancer properties. The presence of a trifluoromethyl group often enhances lipophilicity and biological activity, which could be relevant for drug development . |
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CAS No. | 6122-69-6 |
Product Name | N-(2-ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide |
Molecular Formula | C19H17F3N2O3S |
Molecular Weight | 410.4 g/mol |
IUPAC Name | N-(2-ethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide |
Standard InChI | InChI=1S/C19H17F3N2O3S/c1-2-27-14-6-4-3-5-12(14)23-17(25)10-16-18(26)24-13-9-11(19(20,21)22)7-8-15(13)28-16/h3-9,16H,2,10H2,1H3,(H,23,25)(H,24,26) |
Standard InChIKey | BRIPRQAPSFTMHV-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |
Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |
PubChem Compound | 2886868 |
Last Modified | Nov 23 2023 |
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